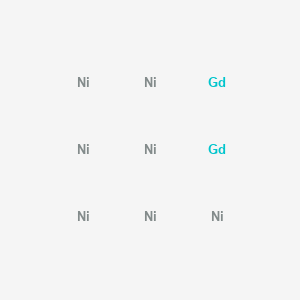
Gadolinium--nickel (2/7)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gadolinium–nickel (2/7) is an intermetallic compound composed of gadolinium and nickel in a 2:7 ratio This compound is of significant interest due to its unique magnetic, structural, and optical properties Gadolinium, a rare earth element, is known for its high magnetic moment, while nickel is a transition metal with excellent magnetic and catalytic properties
准备方法
Synthetic Routes and Reaction Conditions: Gadolinium–nickel (2/7) can be synthesized using several methods, including solid-state reactions, co-precipitation, and sol-gel techniques. One common method involves the solid-state reaction of gadolinium and nickel powders at high temperatures. The reaction is typically carried out in an inert atmosphere, such as argon, to prevent oxidation. The mixture is heated to temperatures ranging from 800°C to 1200°C for several hours to ensure complete reaction and formation of the desired compound.
Another method involves the co-precipitation of gadolinium and nickel salts from an aqueous solution, followed by calcination at high temperatures. This method allows for better control over the stoichiometry and particle size of the resulting compound.
Industrial Production Methods: In industrial settings, gadolinium–nickel (2/7) can be produced using high-temperature arc melting or induction melting techniques. These methods involve melting the constituent metals in a controlled environment to form a homogeneous alloy. The molten alloy is then rapidly cooled to prevent phase separation and ensure the formation of the desired intermetallic compound.
化学反应分析
Types of Reactions: Gadolinium–nickel (2/7) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound is particularly susceptible to oxidation due to the presence of gadolinium, which readily forms oxides.
Common Reagents and Conditions: Oxidation reactions typically involve exposure to oxygen or air at elevated temperatures. Reduction reactions can be carried out using hydrogen gas or other reducing agents, such as sodium borohydride. Substitution reactions may involve the replacement of gadolinium or nickel atoms with other metal atoms, such as iron or cobalt, under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of gadolinium–nickel (2/7) results in the formation of gadolinium oxide and nickel oxide. Reduction reactions may yield elemental gadolinium and nickel, while substitution reactions can produce various intermetallic compounds with different properties.
科学研究应用
Gadolinium–nickel (2/7) has a wide range of scientific research applications due to its unique properties. In materials science, it is used to study magnetic and structural properties of intermetallic compounds. The compound’s high magnetic moment makes it suitable for applications in magnetic storage devices, sensors, and actuators.
In the field of electronics, gadolinium–nickel (2/7) is used in the development of advanced electronic components, such as magnetic random-access memory (MRAM) and spintronic devices. Its catalytic properties also make it useful in various chemical reactions, including hydrogenation and dehydrogenation processes.
In medicine, gadolinium–nickel (2/7) is being explored for its potential use in magnetic resonance imaging (MRI) contrast agents and targeted drug delivery systems. The compound’s magnetic properties can enhance the contrast of MRI images, while its biocompatibility and ability to be functionalized with various ligands make it suitable for targeted drug delivery.
作用机制
The mechanism of action of gadolinium–nickel (2/7) depends on its specific application. In magnetic applications, the compound’s high magnetic moment and anisotropy contribute to its effectiveness in magnetic storage and sensing devices. The interaction between gadolinium and nickel atoms results in strong magnetic coupling, which enhances the overall magnetic properties of the compound.
In catalytic applications, the compound’s surface properties and electronic structure play a crucial role in its catalytic activity. The presence of gadolinium can modify the electronic structure of nickel, enhancing its ability to adsorb and activate reactant molecules. This results in improved catalytic performance in various chemical reactions.
相似化合物的比较
Gadolinium–nickel (2/7) can be compared with other similar intermetallic compounds, such as gadolinium–cobalt (2/7) and gadolinium–iron (2/7). While all these compounds exhibit unique magnetic properties, gadolinium–nickel (2/7) stands out due to its higher magnetic moment and better thermal stability.
List of Similar Compounds:- Gadolinium–cobalt (2/7)
- Gadolinium–iron (2/7)
- Gadolinium–manganese (2/7)
- Gadolinium–chromium (2/7)
属性
CAS 编号 |
12024-84-9 |
|---|---|
分子式 |
Gd2Ni7 |
分子量 |
725.4 g/mol |
IUPAC 名称 |
gadolinium;nickel |
InChI |
InChI=1S/2Gd.7Ni |
InChI 键 |
PUEGYZREEXOVDS-UHFFFAOYSA-N |
规范 SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Gd].[Gd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,6-Dimethyl-4-[(2-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14735979.png)

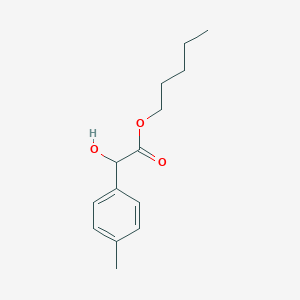

![[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea](/img/structure/B14735999.png)
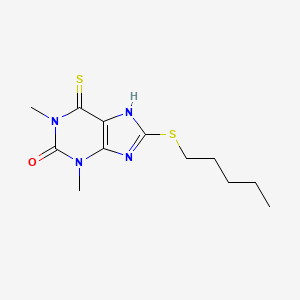
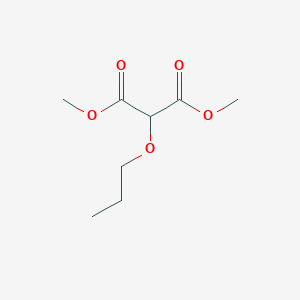
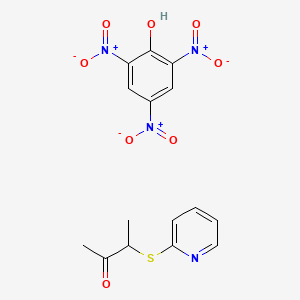
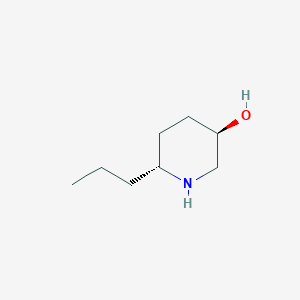
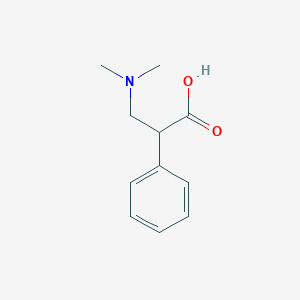
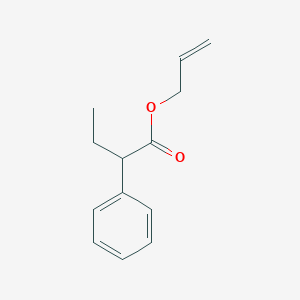
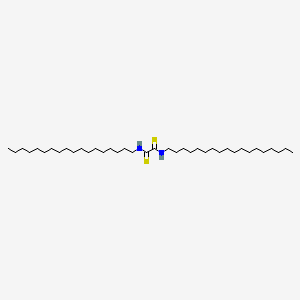
![{4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenoxy}acetic acid](/img/structure/B14736044.png)
![3-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736060.png)
